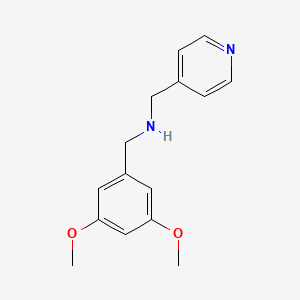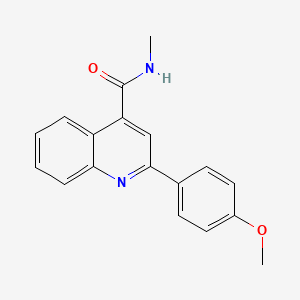![molecular formula C20H23NO3 B5807878 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide, also known as DMPEA-AM, is a synthetic compound that has recently gained attention in scientific research. This compound belongs to the family of phenethylamines and has been found to have potential applications in various fields such as neuroscience, pharmacology, and biochemistry.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience, where it has been found to have a high affinity for serotonin receptors and may have potential as a therapeutic agent for various neurological disorders. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has also been found to have potential applications in pharmacology, where it has been shown to have analgesic and anti-inflammatory properties. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been found to have potential applications in biochemistry, where it has been shown to have antioxidant properties and may have potential as a therapeutic agent for various diseases.
Mécanisme D'action
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. It also acts as a weak inhibitor of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters such as serotonin and dopamine. The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide is not fully understood, but it is believed to modulate the activity of neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to its potential therapeutic effects in neurological disorders. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been found to have antioxidant properties and may have potential as a therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide is its high affinity for serotonin receptors, which makes it a promising therapeutic agent for various neurological disorders. However, one limitation of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide is its limited availability and high cost, which may make it difficult to conduct large-scale experiments.
Orientations Futures
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide. One potential direction is to further investigate its potential therapeutic effects in neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide and its potential applications in pharmacology and biochemistry. Finally, future research should focus on developing more efficient and cost-effective synthesis methods for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide to facilitate large-scale experiments.
Méthodes De Synthèse
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetone with paraformaldehyde and ammonium acetate to form 3,4-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced using sodium borohydride to form 3,4-dimethoxyphenyl-2-propanone, which is then reacted with 4-methylphenylacetic acid to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide.
Propriétés
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15-4-6-16(7-5-15)9-11-20(22)21-13-12-17-8-10-18(23-2)19(14-17)24-3/h4-11,14H,12-13H2,1-3H3,(H,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVHTKQQTQHULN-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807805.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5807811.png)

![{4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide](/img/structure/B5807848.png)
![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)
![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)

![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)
